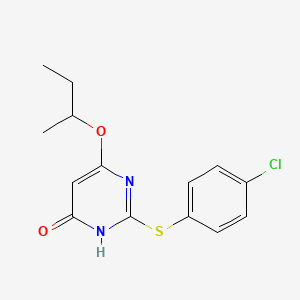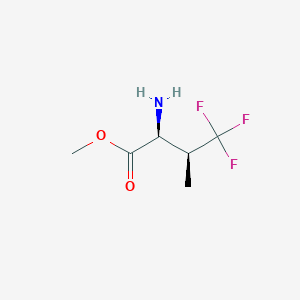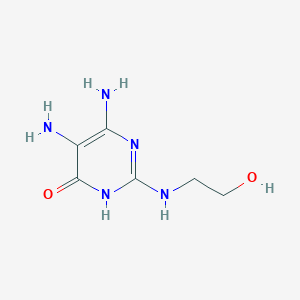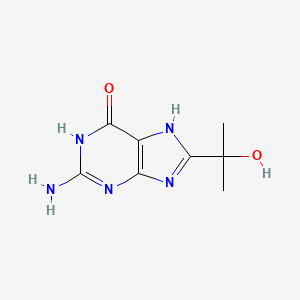![molecular formula C9H9N5OS B12921663 (E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one](/img/structure/B12921663.png)
(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one is a compound that features a purine derivative linked to a butenone moiety through a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one typically involves the reaction of a purine derivative with a butenone derivative in the presence of a sulfur source. Commonly used reagents include thiols or disulfides, and the reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the butenone moiety can be reduced to form the corresponding butanone derivative.
Substitution: The amino group in the purine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Butanone derivatives.
Substitution: Alkylated or acylated purine derivatives.
Applications De Recherche Scientifique
(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one involves its interaction with specific molecular targets. The purine moiety can bind to nucleotide-binding sites on enzymes or receptors, potentially inhibiting their activity. The sulfur atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-2-en-2-one: Similar structure but with a different position of the double bond.
(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-3-one: Similar structure but with a different position of the carbonyl group.
Uniqueness
(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one is unique due to its specific arrangement of functional groups, which can influence its reactivity and binding properties
Propriétés
Formule moléculaire |
C9H9N5OS |
|---|---|
Poids moléculaire |
235.27 g/mol |
Nom IUPAC |
(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one |
InChI |
InChI=1S/C9H9N5OS/c1-5(15)2-3-16-8-6-7(12-4-11-6)13-9(10)14-8/h2-4H,1H3,(H3,10,11,12,13,14)/b3-2+ |
Clé InChI |
UFWXAZPCHHPARF-NSCUHMNNSA-N |
SMILES isomérique |
CC(=O)/C=C/SC1=NC(=NC2=C1NC=N2)N |
SMILES canonique |
CC(=O)C=CSC1=NC(=NC2=C1NC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B12921585.png)
![5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione](/img/structure/B12921586.png)


![(3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B12921612.png)
![7-(1,3-Benzothiazol-2-yl)-6-ethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12921622.png)
![N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide](/img/structure/B12921633.png)
![N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12921641.png)



![2-Amino-5-{3-[(4-{6-[2-(chloromethyl)-1,3-dioxolan-2-yl]hexyl}phenyl)amino]propyl}-6-methylpyrimidin-4(1h)-one](/img/structure/B12921657.png)
